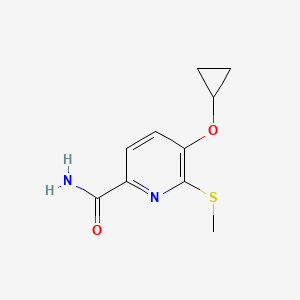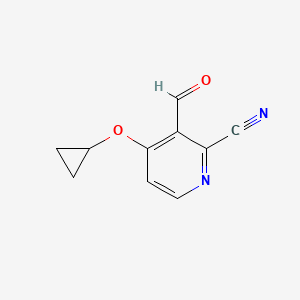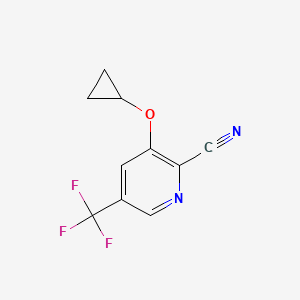![molecular formula C20H22N2OS B14809919 (2E)-3-(4-methylphenyl)-N-[(2,4,6-trimethylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B14809919.png)
(2E)-3-(4-methylphenyl)-N-[(2,4,6-trimethylphenyl)carbamothioyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(mesitylamino)carbonothioyl]-3-(4-methylphenyl)acrylamide is an organic compound with the molecular formula C20H22N2OS This compound is characterized by the presence of a mesitylamino group, a carbonothioyl group, and a 4-methylphenyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(mesitylamino)carbonothioyl]-3-(4-methylphenyl)acrylamide typically involves the reaction of mesitylamine with a suitable carbonothioylating agent, followed by the addition of 3-(4-methylphenyl)acrylamide. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions, higher yields, and reduced production costs. Additionally, industrial production may involve the use of more environmentally friendly solvents and reagents to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(mesitylamino)carbonothioyl]-3-(4-methylphenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: The mesitylamino group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(mesitylamino)carbonothioyl]-3-(4-methylphenyl)acrylamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(mesitylamino)carbonothioyl]-3-(4-methylphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The mesitylamino group can interact with various enzymes or receptors, modulating their activity. The carbonothioyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. Additionally, the acrylamide backbone can participate in various chemical reactions, further contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(phenylamino)carbonothioyl]-3-(4-methylphenyl)acrylamide
- N-[(tert-butylamino)carbonothioyl]-3-(4-methylphenyl)acrylamide
- N-[(cyclohexylamino)carbonothioyl]-3-(4-methylphenyl)acrylamide
Uniqueness
N-[(mesitylamino)carbonothioyl]-3-(4-methylphenyl)acrylamide is unique due to the presence of the mesitylamino group, which imparts distinct steric and electronic properties. This makes the compound more reactive in certain chemical reactions and potentially more effective in its biological applications compared to similar compounds with different substituents.
Properties
Molecular Formula |
C20H22N2OS |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(E)-3-(4-methylphenyl)-N-[(2,4,6-trimethylphenyl)carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C20H22N2OS/c1-13-5-7-17(8-6-13)9-10-18(23)21-20(24)22-19-15(3)11-14(2)12-16(19)4/h5-12H,1-4H3,(H2,21,22,23,24)/b10-9+ |
InChI Key |
LYLRMPBQEVOSPY-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=C(C=C(C=C2C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 8-{[(tert-butoxy)carbonyl]amino}cubane-1-carboxylate](/img/structure/B14809847.png)
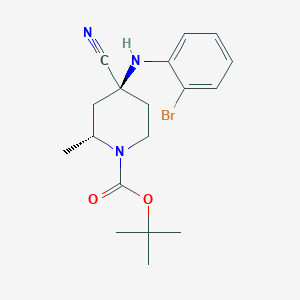

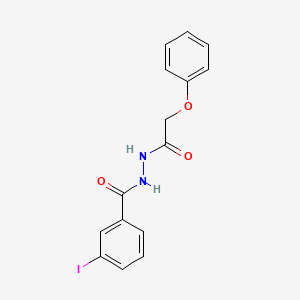
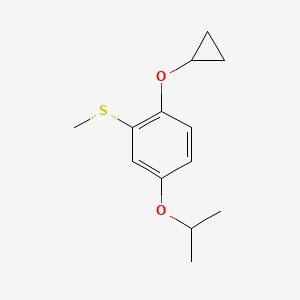


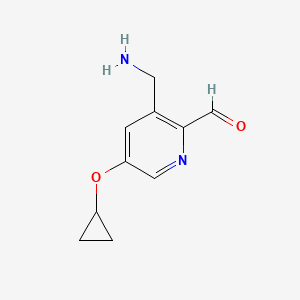
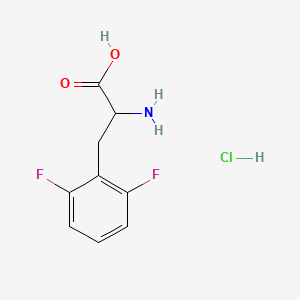
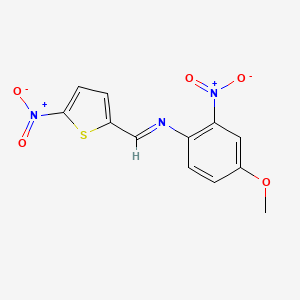
![9-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one; (+)-Isogospherol](/img/structure/B14809893.png)
